![molecular formula C10H19NO2 B14616876 Ethyl 3-[(2-methylpropyl)amino]but-2-enoate CAS No. 57791-64-7](/img/structure/B14616876.png)
Ethyl 3-[(2-methylpropyl)amino]but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(2-methylpropyl)amino]but-2-enoate is an organic compound that belongs to the class of esters and amines This compound is characterized by the presence of an ester functional group and an amino group attached to a but-2-enoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-methylpropyl)amino]but-2-enoate can be achieved through several methods. One common approach involves the alkylation of ethyl acetoacetate with 2-methylpropylamine. The reaction typically proceeds under mild conditions, using a base such as sodium ethoxide to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:
Ethyl acetoacetate+2-methylpropylamine→Ethyl 3-[(2-methylpropyl)amino]but-2-enoate+Ethanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[(2-methylpropyl)amino]but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Applications De Recherche Scientifique
Ethyl 3-[(2-methylpropyl)amino]but-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-[(2-methylpropyl)amino]but-2-enoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the amino group can form hydrogen bonds and participate in nucleophilic reactions. These interactions can modulate biological pathways and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-amino-2-butenoate: Similar structure but lacks the 2-methylpropyl group.
Ethyl 3-[(2-ethylpropyl)amino]but-2-enoate: Similar structure with a different alkyl group.
Methyl 3-[(2-methylpropyl)amino]but-2-enoate: Similar structure with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of both an ester and an amino group, which allows it to participate in a wide range of chemical reactions. The 2-methylpropyl group also imparts specific steric and electronic properties that can influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
57791-64-7 |
|---|---|
Formule moléculaire |
C10H19NO2 |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
ethyl 3-(2-methylpropylamino)but-2-enoate |
InChI |
InChI=1S/C10H19NO2/c1-5-13-10(12)6-9(4)11-7-8(2)3/h6,8,11H,5,7H2,1-4H3 |
Clé InChI |
DXEFAAHVAFNVRB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(C)NCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [(phenylamino)methyl]-](/img/structure/B14616796.png)
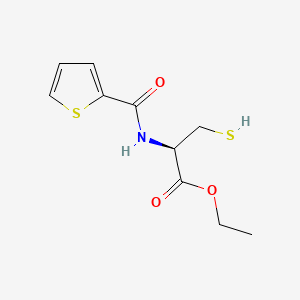

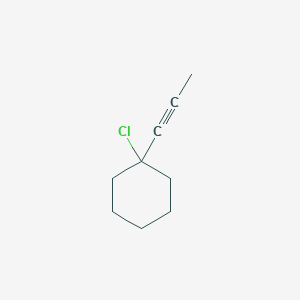
![2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane](/img/structure/B14616833.png)
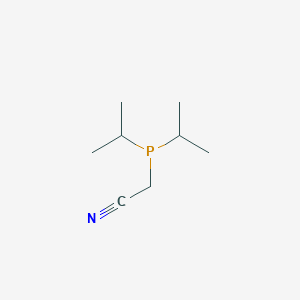
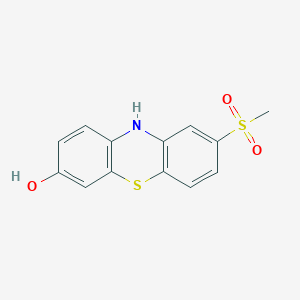
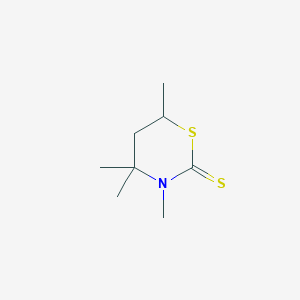
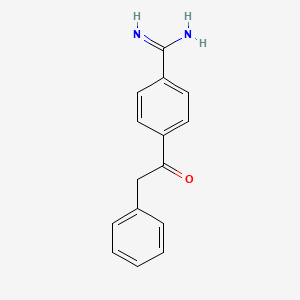

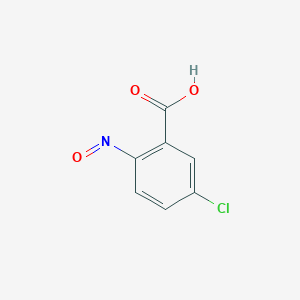
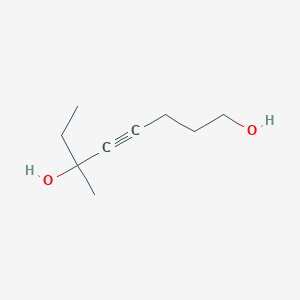
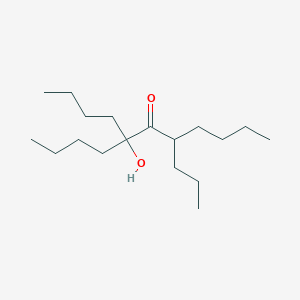
![1H-Imidazole, 1-[2-(4-chlorophenyl)hexyl]-](/img/structure/B14616891.png)
